

Preparing Stock Solutions of YOK-1304: A Guide for Researchers

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Compound of Interest

Compound Name: YOK-1304

Cat. No.: B15605711

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Application Notes

YOK-1304 is a crucial intermediate compound utilized in the synthesis of AUTophagy-Targeting Chimeras (AUTOTACs). AUTOTACs represent a novel class of molecules designed for targeted protein degradation through the autophagy-lysosome pathway. As an autophagy-targeting ligand, **YOK-1304** serves as a p62/SQSTM1 ligand, facilitating the recruitment of target proteins to the autophagy machinery for their subsequent degradation. The preparation of accurate and stable stock solutions of **YOK-1304** is a critical first step for any experiment involving the synthesis and application of AUTOTACs. This document provides detailed protocols for the preparation, storage, and handling of **YOK-1304** stock solutions to ensure experimental reproducibility and success.

YOK-1304 is a key component in the development of AUTOTACs, which are bifunctional molecules that link a target protein to the autophagy receptor p62, leading to the degradation of the target protein^{[1][2][3][4]}. The mechanism involves the binding of the AUTOTAC to the ZZ domain of p62, which induces a conformational change, leading to p62 self-oligomerization and the subsequent sequestration of the target protein into an autophagosome for lysosomal degradation^{[2][3][4][5]}.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of **YOK-1304** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₂₄ H ₂₄ O ₄	[1]
Molecular Weight	376.452 g/mol	[1]
Appearance	Solid	[1]
Purity	>98% (HPLC)	[1]
Solubility	10 mM in DMSO	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of YOK-1304 in DMSO

This protocol describes the preparation of a 10 mM stock solution of **YOK-1304** in dimethyl sulfoxide (DMSO).

Materials:

- **YOK-1304** solid powder
- Anhydrous/molecular sieve-dried DMSO
- Microcentrifuge tubes or amber glass vials
- Calibrated micropipettes
- Analytical balance
- Vortex mixer

Procedure:

- **Equilibration:** Allow the vial of **YOK-1304** solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

- **Weighing:** Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the desired amount of **YOK-1304** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3765 mg of **YOK-1304** (Molecular Weight = 376.452). Calculation: $\text{Molarity (M)} = \frac{\text{moles of solute}}{\text{Liters of solution}}$ $\text{Moles} = \frac{\text{Mass (g)}}{\text{Molecular Weight (g/mol)}}$ $\text{Mass (g)} = \text{Molarity (mol/L)} * \text{Volume (L)} * \text{Molecular Weight (g/mol)}$ $\text{Mass (mg)} = 10 \text{ mmol/L} * 0.001 \text{ L} * 376.452 \text{ g/mol} * 1000 \text{ mg/g} = 3.765 \text{ mg}$
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the weighed **YOK-1304** powder. For a 10 mM solution with 3.765 mg of **YOK-1304**, add 1 mL of DMSO.
- **Mixing:** Cap the tube/vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Storage Conditions Summary:

Format	Storage Temperature	Duration	Reference
Solid Powder	-20°C	12 Months	[1]
4°C	6 Months	[1]	
In Solvent (DMSO)	-80°C	6 Months	[1]
-20°C	1 Month	[1]	

Protocol 2: Autophagic Flux Assay in HeLa Cells Treated with YOK-1304

This protocol is based on the methodology described for assessing the induction of autophagy by p62-binding ligands[6][7].

Materials:

- HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **YOK-1304** stock solution (10 mM in DMSO)
- Hydroxychloroquine (HCQ) stock solution
- Phosphate-Buffered Saline (PBS)
- Fixation and permeabilization buffers
- Primary antibodies against LC3 and p62
- Fluorescently labeled secondary antibodies
- DAPI for nuclear staining
- Fluorescence microscope

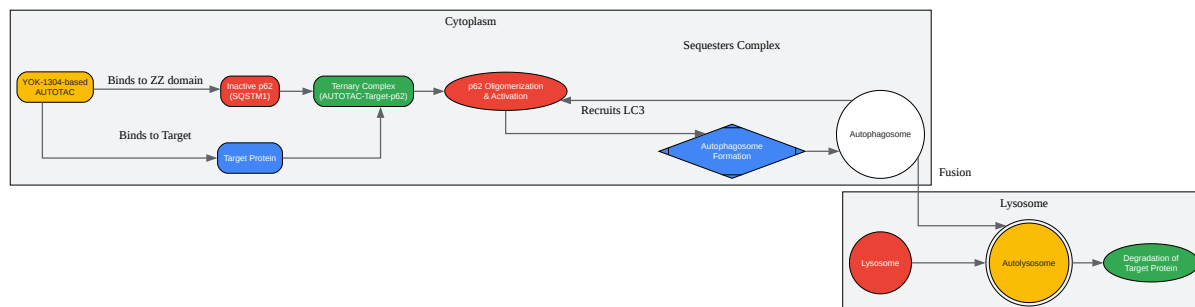
Procedure:

- Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-60% confluency on the day of the experiment.
- Treatment:
 - Treat the cells with the desired concentration of **YOK-1304** (e.g., 2.5 µM) for 24 hours[6][7].
 - For the assessment of autophagic flux, treat a parallel set of cells with **YOK-1304** in the presence of an autophagy inhibitor such as Hydroxychloroquine (HCQ, e.g., 10 µM) for the final 4-6 hours of the incubation period[6][7].

- Include appropriate vehicle controls (DMSO).
- Immunofluorescence Staining:
 - After treatment, wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
 - Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
 - Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
 - Counterstain the nuclei with DAPI.
- Imaging and Analysis:
 - Mount the coverslips onto microscope slides.
 - Visualize the cells using a fluorescence microscope.
 - Quantify the formation of LC3 and p62 puncta. An increase in LC3 puncta upon **YOK-1304** treatment, which is further enhanced in the presence of HCQ, indicates an induction of autophagic flux.

Visualizations

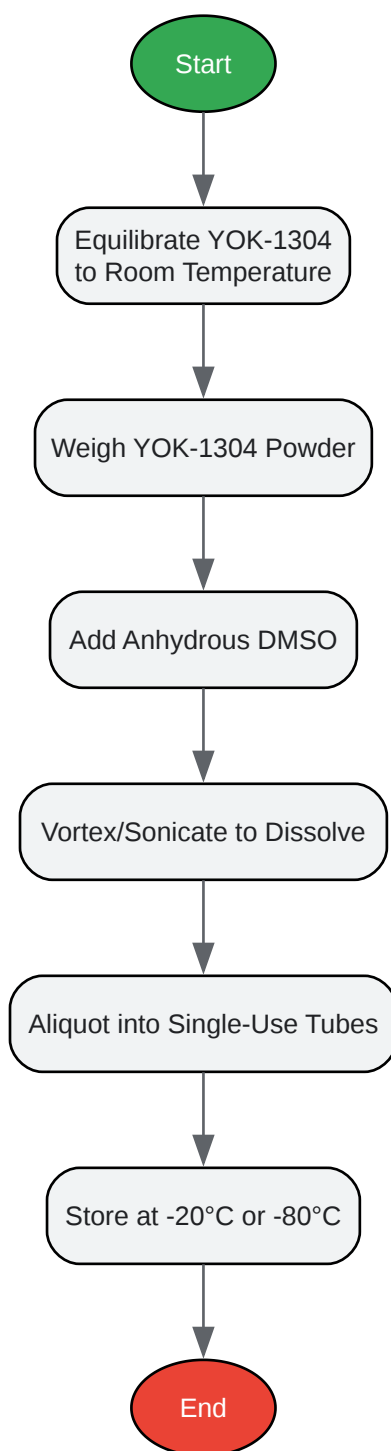
Signaling Pathway of AUTOTAC-mediated Protein Degradation



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Caption: AUTOTAC-mediated targeted protein degradation pathway.

Experimental Workflow for Preparing a YOK-1304 Stock Solution



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Caption: Workflow for **YOK-1304** stock solution preparation.

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